![molecular formula C64H104O30 B12086715 10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)
10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipsacus saponin C: is a triterpenoid saponin derived from the plant Dipsacus asperoides, commonly known as teasel. This compound is part of a larger group of saponins, which are glycosides with a distinctive foaming characteristic. Saponins are known for their diverse biological activities, including anti-inflammatory, anti-osteoporotic, and immunomodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dipsacus saponin C typically involves the extraction of the compound from the roots of Dipsacus asperoides. The process begins with the drying and pulverization of the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify Dipsacus saponin C .
Industrial Production Methods: Industrial-scale production of Dipsacus saponin C involves a similar extraction process but on a larger scale. The use of macroporous resin column separation has been reported to be effective in purifying saponins from plant extracts. This method involves the adsorption of saponins onto the resin, followed by elution with an appropriate solvent to obtain a high-purity product .
化学反应分析
Types of Reactions: Dipsacus saponin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the glycosidic bonds within the saponin.
Substitution: Substitution reactions can introduce new functional groups into the saponin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are employed for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学研究应用
Chemistry: In chemistry, Dipsacus saponin C is used as a natural surfactant due to its foaming properties. It is also studied for its potential to form complexes with metals, which can be useful in catalysis .
Biology: Biologically, Dipsacus saponin C exhibits anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Medicine: In medicine, Dipsacus saponin C is investigated for its anti-osteoporotic properties. It promotes bone formation and inhibits bone resorption, making it beneficial for conditions like osteoporosis .
Industry: Industrially, Dipsacus saponin C is used in the formulation of natural detergents and foaming agents. Its ability to form stable foams makes it valuable in various cleaning products .
作用机制
Dipsacus saponin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of osteoblasts and osteoclasts, which are involved in bone formation and resorption, respectively. The compound enhances the synthesis of bone morphogenetic protein-2 (BMP-2) and increases the expression of osteoprotegerin, which inhibits osteoclastogenesis . Additionally, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
相似化合物的比较
Dipsacus saponin VI: Another saponin from Dipsacus asperoides with similar anti-inflammatory and anti-osteoporotic properties.
Akebia saponin D: Found in Dipsacus Radix, known for its neuroprotective and osteoprotective effects.
Ginsenosides: Saponins from Panax ginseng with a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.
Uniqueness: Dipsacus saponin C is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate both osteoblast and osteoclast activity sets it apart from other saponins, making it particularly effective in promoting bone health .
属性
分子式 |
C64H104O30 |
|---|---|
分子量 |
1353.5 g/mol |
IUPAC 名称 |
10-[4-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82) |
InChI 键 |
DZWAZSYNHVCJRX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


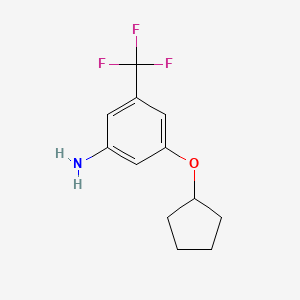
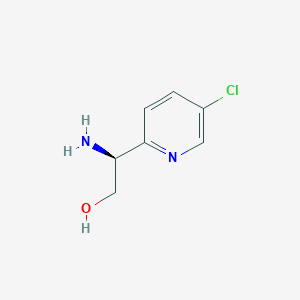



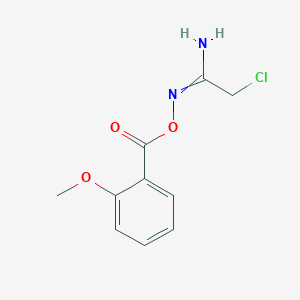
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)



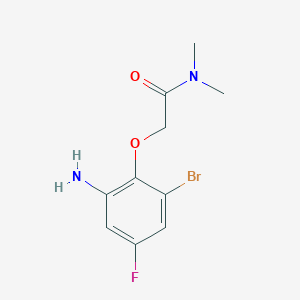
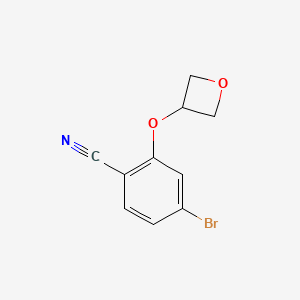
![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
